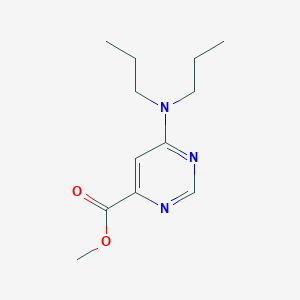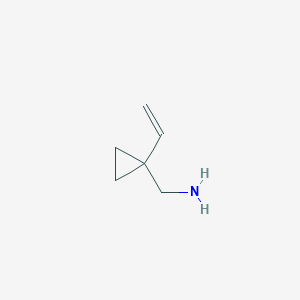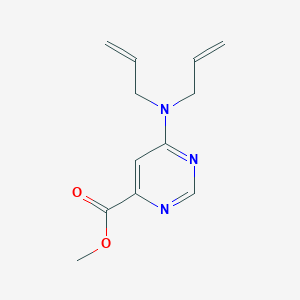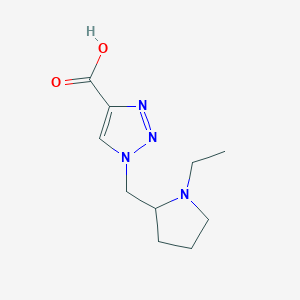
1-((1-乙基吡咯烷-2-基)甲基)-1H-1,2,3-三唑-4-羧酸
描述
1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H16N4O2 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学:药物设计与合成
吡咯烷环是一种五元饱和杂环,由于其良好的药代动力学性质以及提高分子立体化学丰富性的能力,在药物发现中被广泛应用 。三唑环经常用在点击化学中,因其稳定性和生物等排体特性而受到重视。这两种环在该化合物中的组合可以导致开发出具有潜在治疗应用的新型生物活性化合物。
生物活性:靶标选择性
据报道,具有吡咯烷环的化合物对各种生物靶标表现出选择性 。三唑环的存在可以进一步增强这种选择性,有可能导致发现参与疾病病理学的新受体或酶配体。
药效团探索
由于吡咯烷环的 sp3 杂化,它允许有效地探索药效团空间 。这在开发新的药物时尤其有用,其中分子的 3D 结构对于与生物靶标结合至关重要。
立体化学和对映选择性
吡咯烷环的立体异构性意味着可以合成不同的立体异构体,它们可能与对映选择性蛋白质以不同的方式相互作用 。这种性质对于设计具有特定预期效果和最小副作用的药物至关重要。
药物候选者的结构多样性
吡咯烷环的非平面性导致三维覆盖范围增加,这有利于与生物靶标的相互作用 。三唑环可以用作进一步功能化的支架,为各种药物候选者提供途径。
ADME/Tox 优化
将吡咯烷和三唑等杂原子片段引入药物分子是一种战略性选择,旨在改变理化参数,以获得最佳的吸收、分布、代谢、排泄和毒性 (ADME/Tox) 特性 .
肽合成
已知吡咯烷衍生物用于溶液相肽合成 。所述化合物可能作为肽类药物合成的前体或中间体。
有机合成中的催化作用
吡咯烷环也参与催化过程,特别是在不对称合成中 。可以探索该化合物在催化体系中用于生产手性分子的潜力。
作用机制
Target of action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been reported to interact with various targets, including enzymes and receptors, depending on their specific structures .
Mode of action
The mode of action of a compound depends on its specific structure and the target it interacts with. Pyrrolidine derivatives can interact with their targets in various ways, such as by binding to the active site or allosteric sites, leading to changes in the target’s function .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Pyrrolidine derivatives have been reported to be involved in various biochemical pathways, including signal transduction, metabolic processes, and cell cycle regulation .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of a compound depend on its specific chemical structure. Pyrrolidine derivatives, due to their heterocyclic nature, can have diverse ADME properties .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Pyrrolidine derivatives have been reported to have various effects, such as anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, and neuropharmacological activities .
属性
IUPAC Name |
1-[(1-ethylpyrrolidin-2-yl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-2-13-5-3-4-8(13)6-14-7-9(10(15)16)11-12-14/h7-8H,2-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEMTOSAIBIOMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



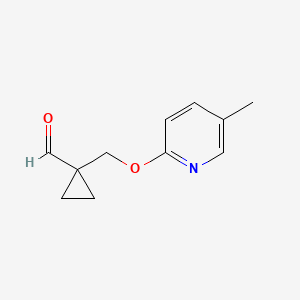
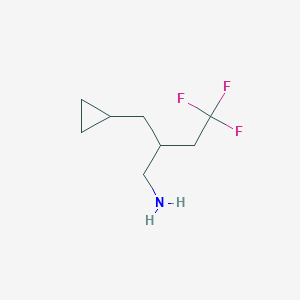
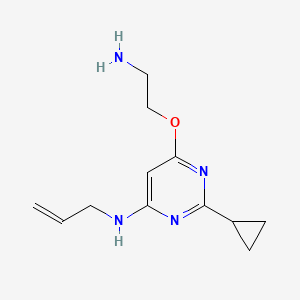
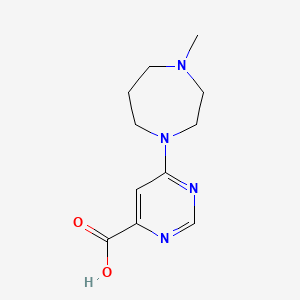
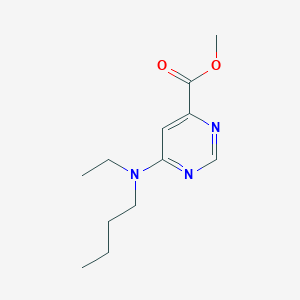
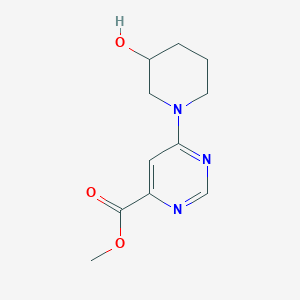
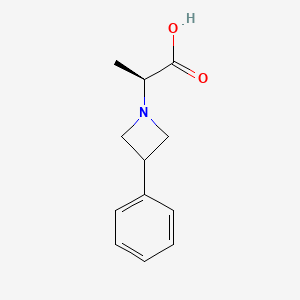
![6-(piperazin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B1480395.png)
![7-Cyclohexyl-5-azaspiro[2.4]heptane](/img/structure/B1480397.png)

